Cas no 849805-95-4 ({4-(3-fluorophenyl)methoxyphenyl}methanamine)

849805-95-4 structure
Nome del prodotto:{4-(3-fluorophenyl)methoxyphenyl}methanamine
Numero CAS:849805-95-4
MF:C14H14FNO
MW:231.265467166901
MDL:MFCD09044679
CID:3373458
PubChem ID:16772364
{4-(3-fluorophenyl)methoxyphenyl}methanamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- BENZENEMETHANAMINE, 4-[(3-FLUOROPHENYL)METHOXY]-
- {4-(3-fluorophenyl)methoxyphenyl}methanamine
- 4-(3-Fluorobenzyloxy)-benzylamine
- CS-0286082
- [4-[(3-fluorophenyl)methoxy]phenyl]methanamine
- 4-(3-Fluorobenzyloxy)benzylamine
- DB-088052
- SCHEMBL993542
- {4-[(3-fluorophenyl)methoxy]phenyl}methanamine
- (4-((3-Fluorobenzyl)oxy)phenyl)methanamine
- SCHEMBL992837
- AKOS000128533
- EN300-31063
- CHEMBL2403802
- 1-{4-[(3-fluorobenzyl)oxy]phenyl}methanamine
- 849805-95-4
- A1-05266
- DLQRSGVKMVGZLB-UHFFFAOYSA-N
- NCGC00326786-01
- AB01321435-02
-
- MDL: MFCD09044679
- Inchi: InChI=1S/C14H14FNO/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8H,9-10,16H2
- Chiave InChI: DLQRSGVKMVGZLB-UHFFFAOYSA-N
- Sorrisi: c1cc(cc(c1)F)COc2ccc(cc2)CN
Proprietà calcolate
- Massa esatta: 231.105942232Da
- Massa monoisotopica: 231.105942232Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 17
- Conta legami ruotabili: 4
- Complessità: 216
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.3
- Superficie polare topologica: 35.3Ų
Proprietà sperimentali
- Densità: 1.2±0.1 g/cm3
- Punto di fusione: 47-49 °CEnamineEN300-31063
- Punto di ebollizione: 356.0±27.0 °C at 760 mmHg
- Punto di infiammabilità: 169.1±23.7 °C
- Pressione di vapore: 0.0±0.8 mmHg at 25°C
{4-(3-fluorophenyl)methoxyphenyl}methanamine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303+H313+H333
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
{4-(3-fluorophenyl)methoxyphenyl}methanamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31063-10.0g |
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine |
849805-95-4 | 10.0g |
$1593.0 | 2023-02-14 | ||
Enamine | EN300-31063-0.05g |
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine |
849805-95-4 | 0.05g |
$66.0 | 2023-09-05 | ||
Enamine | EN300-31063-10g |
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine |
849805-95-4 | 10g |
$1593.0 | 2023-09-05 | ||
Enamine | EN300-31063-0.25g |
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine |
849805-95-4 | 0.25g |
$142.0 | 2023-09-05 | ||
Enamine | EN300-31063-1.0g |
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine |
849805-95-4 | 1.0g |
$371.0 | 2023-02-14 | ||
Enamine | EN300-31063-2.5g |
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine |
849805-95-4 | 2.5g |
$726.0 | 2023-09-05 | ||
Enamine | EN300-31063-1g |
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine |
849805-95-4 | 1g |
$371.0 | 2023-09-05 | ||
Enamine | EN300-31063-5.0g |
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine |
849805-95-4 | 5.0g |
$1074.0 | 2023-02-14 | ||
Enamine | EN300-31063-5g |
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine |
849805-95-4 | 5g |
$1075.0 | 2023-09-05 | ||
Enamine | EN300-31063-0.1g |
{4-[(3-fluorophenyl)methoxy]phenyl}methanamine |
849805-95-4 | 0.1g |
$98.0 | 2023-09-05 |
{4-(3-fluorophenyl)methoxyphenyl}methanamine Letteratura correlata
-
Filip T. Szczypiński,Christopher A. Hunter Chem. Sci., 2019,10, 2444-2451
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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